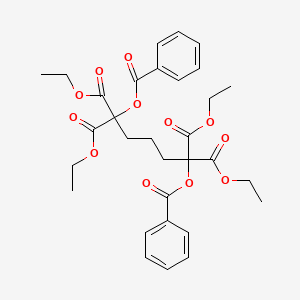
tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate, also known as Tetrakis(benzoyloxy) pentacarbon ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of tetracarboxylic acid and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate is based on the formation of covalent bonds between the crosslinking agent and the biomolecules. The crosslinking process stabilizes the biomolecules and prevents their degradation. The crosslinked complexes can be studied using various analytical techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography.
Biochemical and Physiological Effects
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate has no known biochemical or physiological effects on living organisms. This compound is used exclusively for laboratory experiments and has no medicinal or therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate as a crosslinking agent include its high reactivity, stability, and compatibility with various biomolecules. This compound is also easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, the limitations of using this compound include its potential toxicity and the need for careful handling to avoid exposure to skin and eyes.
Zukünftige Richtungen
There are several future directions for the use of tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate in scientific research. One possible direction is the development of new crosslinking methods using this compound to study protein-protein interactions and other biological processes. Another direction is the synthesis of new derivatives of this compound with improved properties such as increased reactivity and reduced toxicity. Additionally, the use of this compound in drug discovery and development is an area of potential future research.
Synthesemethoden
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate is synthesized through a multi-step process involving the reaction of tetracarboxylic acid with ethyl alcohol and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final product is purified through recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Tetraethyl 1,5-bis(benzoyloxy)-1,1,5,5-pentanetetracarboxylate has been widely used in scientific research as a crosslinking agent. This compound is used to crosslink proteins, peptides, and other biomolecules to form stable complexes. The crosslinking process is used to study protein-protein interactions, protein-ligand interactions, and other biological processes.
Eigenschaften
IUPAC Name |
tetraethyl 1,5-dibenzoyloxypentane-1,1,5,5-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O12/c1-5-38-26(34)30(27(35)39-6-2,42-24(32)22-16-11-9-12-17-22)20-15-21-31(28(36)40-7-3,29(37)41-8-4)43-25(33)23-18-13-10-14-19-23/h9-14,16-19H,5-8,15,20-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJJCUPZDYFKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1)(C(=O)OCC)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

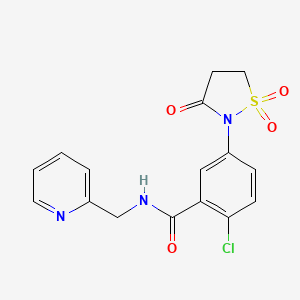
![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
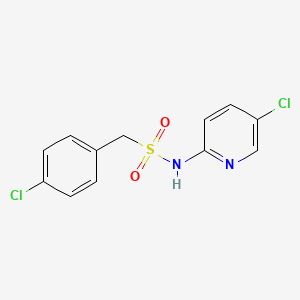
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)
![2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5029041.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5029046.png)
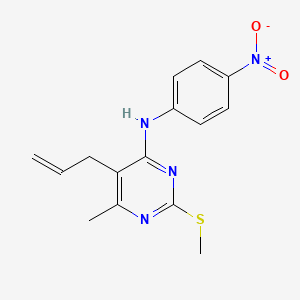
![11-(2,6-dimethyl-4-morpholinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5029048.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)
![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)
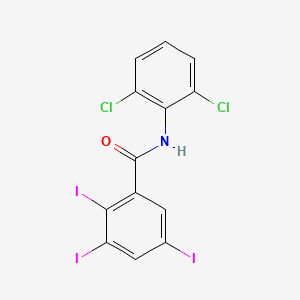
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)
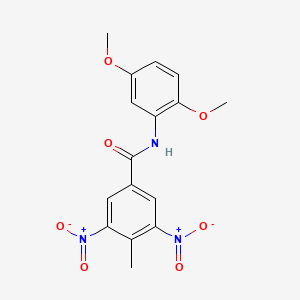
![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)